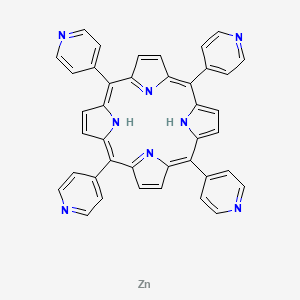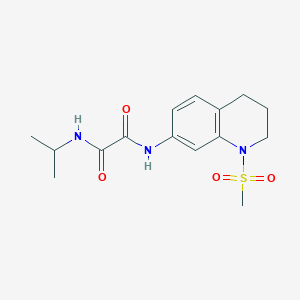
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N'-propan-2-yloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N’-propan-2-yloxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a quinoline ring system and a sulfonyl group, contributing to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N’-propan-2-yloxamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and sulfonyl chlorides. The reaction conditions may involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N’-propan-2-yloxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce tetrahydroquinoline compounds.
Scientific Research Applications
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N’-propan-2-yloxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N’-propan-2-yloxamide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, while the sulfonyl group may interact with proteins or enzymes, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)naphthalene-1-carboxamide
- N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)naphthalene-2-sulfonamide
- N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(trifluoromethyl)benzamide
Uniqueness
Compared to similar compounds, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N’-propan-2-yloxamide is unique due to its specific structural features, such as the presence of both a quinoline ring and a sulfonyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-10(2)16-14(19)15(20)17-12-7-6-11-5-4-8-18(13(11)9-12)23(3,21)22/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,19)(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOIIRYCNLWXQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
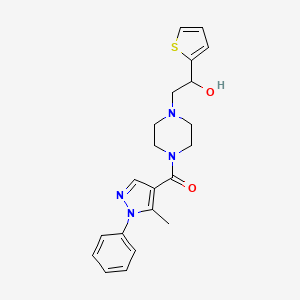
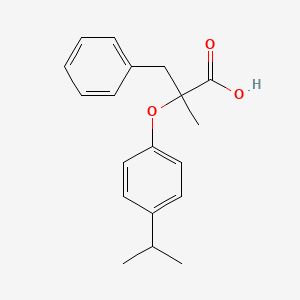
![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine](/img/structure/B2362220.png)
![1,7-dimethyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2362221.png)
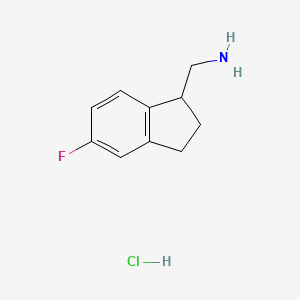
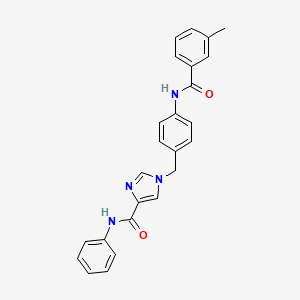
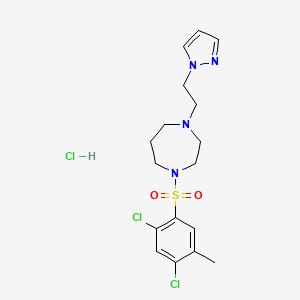
![n-{4h,5h,6h,7h-Pyrazolo[1,5-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2362228.png)
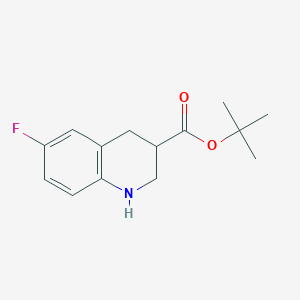
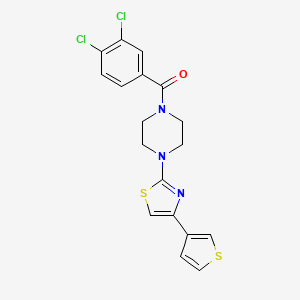

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2362234.png)
![[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2362237.png)
